1-Butanol, 4-(2-propynyloxy)-

Descripción general

Descripción

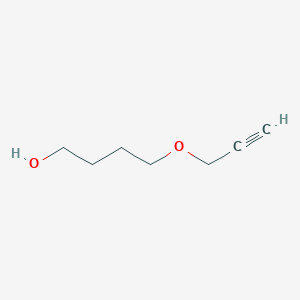

“1-Butanol, 4-(2-propynyloxy)-” is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16898 . This compound is related to 1-butanol, which is a primary alcohol with the chemical formula C4H9OH .

Molecular Structure Analysis

The molecular structure of “1-Butanol, 4-(2-propynyloxy)-” consists of a seven-carbon chain with a butanol and a propynyloxy group . It contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 hydroxyl group, 1 primary alcohol, and 1 ether .

Aplicaciones Científicas De Investigación

Oxidative C-C Bond Cleavage Catalysis

A study by Khenkin & Neumann (2008) explored the oxidative C-C bond cleavage of primary alcohols like 1-butanol catalyzed by H5PV2Mo10O40 polyoxometalate. This study found that instead of the typical C-H bond activation resulting in butanal and butanoic acid, C-C bond cleavage occurred, producing propanal and formaldehyde. This reaction mechanism, based on electron transfer from the substrate to the polyoxometalate and oxygen transfer from the reduced polyoxometalate to the organic substrate, could be significant in understanding and developing novel oxidation processes in organic chemistry (Khenkin & Neumann, 2008).

High-Pressure Molecular Dynamics

Kołodziej et al. (2020) conducted molecular dynamic studies on isomeric alcohols, including 1-phenyl-2-butanol, to understand their behavior under high-pressure conditions. This research is vital in discerning the properties of monohydroxy alcohols and could have implications in the study of phase transitions and molecular interactions under varying pressure conditions (Kołodziej et al., 2020).

Combustion Chemistry of Butanol Isomers

Sarathy et al. (2012) developed a comprehensive chemical kinetic model for all four isomers of butanol, including 1-butanol. The study focused on understanding the unique oxidation features of linear and branched alcohols, which is crucial for developing bio-derived alternatives for conventional petroleum-derived fuels (Sarathy et al., 2012).

Acoustic, Volumetric, and Transport Studies

Dubey & Kaur (2015) studied the molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with alcohols, including 1-butanol. This research, focusing on the behavior of densities, speeds of sound, and viscosities at different temperatures, provides valuable insights into the molecular interactions in liquid mixtures, which is crucial for applications in material science and engineering (Dubey & Kaur, 2015).

Biotechnological Production and Applications

Lee et al. (2008) reviewed the biotechnological production of butanol by clostridia, highlighting its use as an intermediate in chemical synthesis and as a solvent for various industrial applications. This research sheds light on the potential of butanol, including 1-butanol, in sustainable energy and industrial processes (Lee et al., 2008).

Safety and Hazards

The safety data sheet for 1-butanol indicates that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition . Similar precautions would likely apply to “1-Butanol, 4-(2-propynyloxy)-”, but specific safety data would need to be confirmed.

Propiedades

IUPAC Name |

4-prop-2-ynoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSYJRDNEMKUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444593 | |

| Record name | 1-Butanol, 4-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanol, 4-(2-propynyloxy)- | |

CAS RN |

66865-32-5 | |

| Record name | 1-Butanol, 4-(2-propynyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

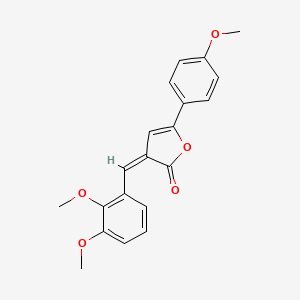

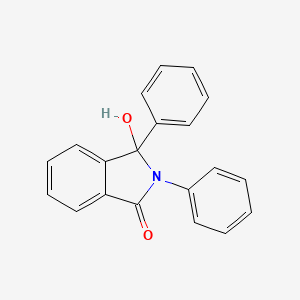

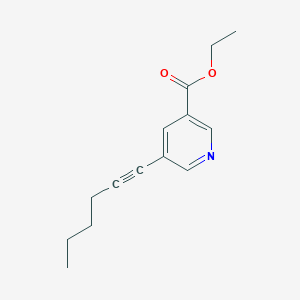

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-3-(2-bromophenyl)-5-[2-(4-methoxyphenoxy)ethylsulfanyl]-1,2,4-triazole](/img/structure/B1659583.png)

![N-[(6-Methyl-1,3-benzothiazol-2-yl)carbamothioyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B1659589.png)

![2,2,2-Trifluoro-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1659591.png)

![N'~1~,N'~2~-bis[(1E)-(4-hydroxyphenyl)methylene]ethanedihydrazide](/img/structure/B1659599.png)